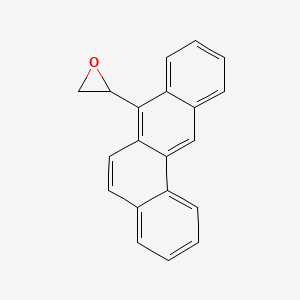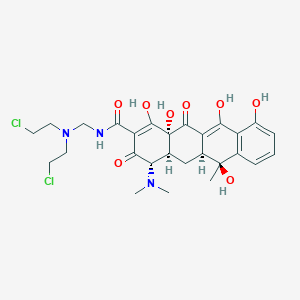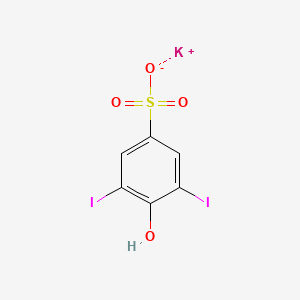
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is a complex organic compound belonging to the class of cyclic acetals, specifically 1,3-dioxolanes. This compound features a five-membered ring structure with a hydroxyl group attached to the fourth carbon atom. It is known for its stability and versatility in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Acetalization Reaction: The compound can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brønsted or Lewis acid catalyst. A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale acetalization reactions, often using more efficient and chemoselective catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Substituted dioxolanes or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions.
Pathways: The compound can participate in various biochemical pathways, including those involved in metabolism and synthesis of other compounds.
Comparación Con Compuestos Similares
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is unique due to its specific structural features and stability. Similar compounds include other cyclic acetals and dioxolanes, such as 1,3-dioxane and 1,3-dioxolane derivatives. These compounds share similar reactivity patterns but differ in their substituents and functional groups, leading to different applications and properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
5694-75-7 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(2-tert-butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(10(3,4)5)13-7-9(6-12)14-11/h8-9,12H,6-7H2,1-5H3 |
Clave InChI |
ZQKFYBJMYPQDRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(OCC(O1)CO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)








